

A-319 Demonstrates Promising Efficacy in B-Cell Malignancies and Systemic Lupus Erythematosus

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Compound of Interest		
Compound Name:	D-CS319	
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New data from early-stage clinical trials suggest that A-319, a novel bispecific T-cell engager, is a potentially effective therapeutic option for patients with relapsed or refractory B-cell non-Hodgkin lymphoma (B-NHL) and severe, refractory systemic lupus erythematosus (SLE). The agent, developed by Evive Biotech's subsidiary ITabMed, has shown encouraging response rates and improvements in disease activity in patient populations with significant unmet medical needs.

A-319 is an investigational immunotherapy designed to simultaneously bind to CD3 on T-cells and CD19 on B-cells. This dual-targeting mechanism redirects the patient's own T-cells to identify and eliminate malignant or autoreactive B-cells, which are central to the pathology of B-cell cancers and certain autoimmune diseases like SLE.[1][2][3]

Efficacy in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma

In a Phase 1 clinical trial (NCT04056975) involving 21 patients with relapsed or refractory B-NHL, A-319 demonstrated notable anti-tumor activity.[2] Preliminary results reported after one cycle of treatment showed that one patient achieved a complete remission (CR), and three patients achieved a partial remission (PR).[2] Furthermore, seven patients had stable disease (SD). In a specific cohort receiving a 1.2 ug/kg/day dose, one patient with diffuse large B-cell



lymphoma (DLBCL) achieved a CR, one with follicular lymphoma (FL) had a PR, and another with DLBCL maintained SD.

These early findings are particularly significant when compared to the outcomes typically observed with standard-of-care (SOC) treatments in this patient population. For patients with relapsed or refractory DLBCL, real-world data indicates that overall and complete response rates to conventional therapies are approximately 52% and 23%, respectively. The median progression-free survival is often short, around 3.0 months. While a direct comparison is not yet available, the responses observed with A-319 in this heavily pre-treated population warrant further investigation in larger, controlled studies.

Treatment Group	Overall Response Rate (ORR)	Complete Remission (CR)	Partial Remission (PR)	Stable Disease (SD)	Data Source
A-319 (Phase 1)	19% (4/21)	4.8% (1/21)	14.2% (3/21)	33.3% (7/21)	ASH 2023 Abstract
Standard of Care (Real- World Data)	52%	23%	Not Reported	Not Reported	Adv Ther (2024)

Promising Results in Severe, Refractory Systemic Lupus Erythematosus

A-319 is also being evaluated in a Phase 1 clinical trial (NCT06400537) for the treatment of severe, refractory SLE. Early data presented from six patients with baseline Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K) scores ranging from 8 to 16 showed rapid and significant improvements in disease activity.

For instance, one patient's SLEDAI-2K score improved from 12 at baseline to 4 at week 8. Another patient's score dropped from 8 at baseline to 0 at week 2, while a third patient's score decreased from 16 to 4 by the second week. These clinical improvements were accompanied by a rapid depletion of CD19+ B-cells in the peripheral blood and a marked decrease in autoantibody levels.



The current management of severe, refractory SLE often involves a combination of high-dose corticosteroids and immunosuppressive drugs, which can be associated with significant side effects and may not always be effective. For patients who are refractory to standard therapies, treatment options are limited. The early results for A-319 suggest it could offer a new therapeutic avenue for these difficult-to-treat patients.

Patient	Baseline SLEDAI-2K	SLEDAI-2K at Follow-up	Time to Follow-up	Data Source
Patient 1	12	4	8 Weeks	ACR Convergence 2024 Abstract
Patient 2	8	0	2 Weeks	ACR Convergence 2024 Abstract
Patient 3	16	4	2 Weeks	ACR Convergence 2024 Abstract

Experimental Protocols

A-319 Administration in B-NHL (NCT04056975)

The Phase 1 study in B-NHL employed a dose-escalation design. A treatment cycle consisted of a one-week priming phase followed by three weeks of treatment doses. During the priming week, A-319 was administered three times (day 1, 3, and 5) at a dose of 0.05 ug/kg/day via a 24-hour intravenous infusion. From the second week, the dose was escalated in different cohorts, starting from 0.05 ug/kg/day up to 2.4 ug/kg/day, administered three times a week via a 6-hour intravenous infusion.

A-319 Administration in SLE (NCT06400537)

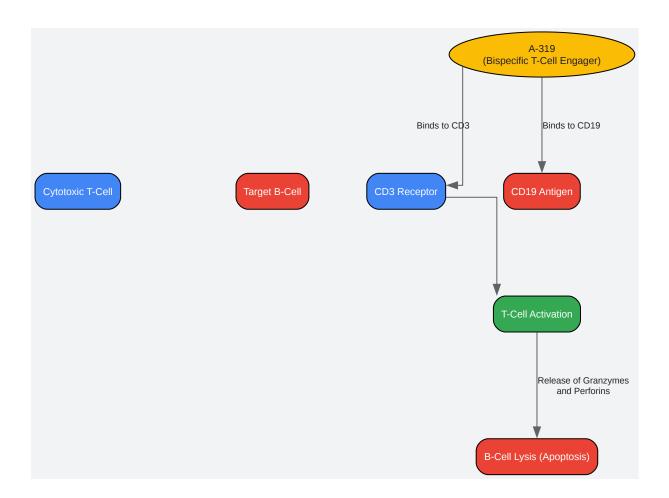
In the Phase 1 trial for SLE, patients also received A-319 in a structured dosing schedule. In the first week, patients were administered A-319 at a dose of 0.05µg/kg/day on days 1, 3, and 5 through a 24-hour intravenous infusion. For the subsequent weeks (weeks 2-4), the dosage



was increased to 0.3µg/kg/day, administered on days 1, 3, and 5 via a 6-hour intravenous infusion.

Visualizing the Mechanism and Workflow

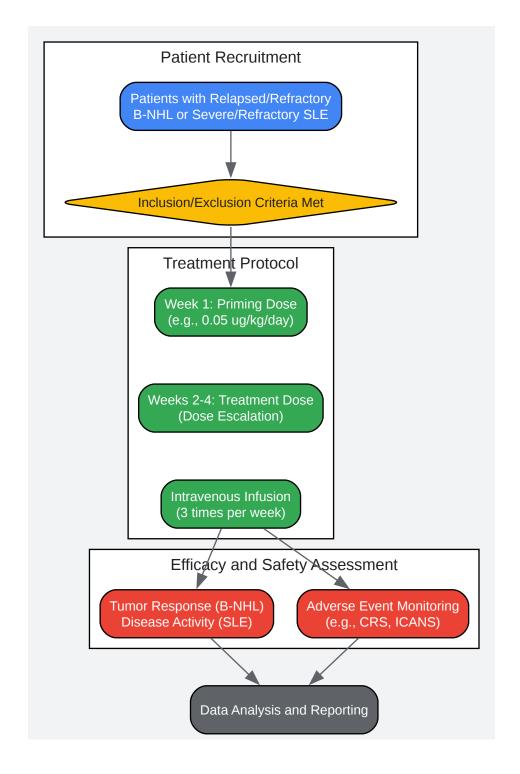
To better understand the underlying science and experimental design, the following diagrams illustrate the signaling pathway of A-319 and the workflow of the clinical trials.



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Caption: Mechanism of action of A-319.





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Caption: A-319 clinical trial workflow.



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References

- 1. probiologists.com [probiologists.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Facebook [cancer.gov]
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